5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1258626-06-0
VCID: VC8063341
InChI: InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(17)7-16-6-9/h1-7,17H
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)O
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

CAS No.: 1258626-06-0

Cat. No.: VC8063341

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol - 1258626-06-0

Specification

CAS No. 1258626-06-0
Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name 5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol
Standard InChI InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(17)7-16-6-9/h1-7,17H
Standard InChI Key WTOPKWQEWLMAEA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)O
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with a hydroxyl group (-OH) and at the 5-position with a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (-OCF3_3) introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . Key structural parameters include:

PropertyValueSource
CAS Registry Number1258626-06-0
Molecular FormulaC12H8F3NO2\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{NO}_{2}
Molecular Weight255.19 g/mol
IUPAC Name5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
SMILESOC1=CC=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F

The planar pyridine ring and conjugated π-system enable potential π-π stacking interactions, while the hydroxyl group facilitates hydrogen bonding .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra typically show aromatic protons in the δ 7.2–8.5 ppm range, with the hydroxyl proton appearing as a broad singlet near δ 9.5 ppm .

  • IR: Strong absorption bands at 1250–1150 cm1^{-1} (C-F stretching) and 3300–3500 cm1^{-1} (O-H stretching) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 255.19 [M+H]+^+ .

Synthesis and Modifications

Synthetic Routes

The primary synthesis involves Suzuki-Miyaura cross-coupling between 3-hydroxypyridine-5-boronic acid and 1-bromo-3-(trifluoromethoxy)benzene :

3-HO-C5H3N-B(OH)2+Br-C6H4O-CF3Pd catalyst5-[3-(CF3O)Ph]-3-HO-pyridine+Byproducts\text{3-HO-C}_5\text{H}_3\text{N-B(OH)}_2 + \text{Br-C}_6\text{H}_4-\text{O-CF}_3 \xrightarrow{\text{Pd catalyst}} \text{5-[3-(CF}_3\text{O)Ph]-3-HO-pyridine} + \text{Byproducts}

Key reaction conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3

  • Solvent: DMF/H2_2O (3:1)

  • Yield: 70–85%

Derivative Synthesis

Modifications at the hydroxyl group (e.g., etherification, esterification) and phenyl ring (e.g., halogenation) enhance solubility and bioactivity :

  • Ether Derivatives: Reaction with alkyl halides (e.g., CH3_3I) produces 3-alkoxy analogs .

  • Amide Derivatives: Condensation with acid chlorides yields prodrug candidates .

Physicochemical Properties

PropertyValueMethodSource
Melting Point122–123 °CDSC
LogP (Octanol-Water)3.1Computational Prediction
Aqueous Solubility0.51 μg/mL (pH 7.4)Shake-Flask Method
pKa (Hydroxyl Group)8.2 ± 0.3Potentiometric Titration

The low solubility (0.51 μg/mL) limits bioavailability, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes .

Biological Activity and Applications

Material Science Applications

  • Liquid Crystals: The trifluoromethoxy group enhances thermal stability (ΔTLC_{\text{LC}}: 120–150 °C) and dielectric anisotropy .

  • OLEDs: Pyridine derivatives act as electron-transport layers, improving device efficiency (EQE: 15–18%) .

ParameterValueSource
GHS ClassificationH315, H319, H335
Recommended PPEGloves, goggles, respirator
Environmental PersistenceModerate (t1/2_{1/2}: 30 d)

No acute toxicity data are available, but analogs show low hERG channel inhibition (IC50_{50} > 10 μM), suggesting cardiac safety .

Future Directions

  • Drug Development: Optimize pharmacokinetics via prodrug strategies (e.g., phosphate esters) .

  • Catalysis: Explore use as a ligand in Pd-catalyzed cross-couplings .

  • Polymer Chemistry: Incorporate into fluorinated polyimides for high-performance membranes .

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